2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl group and a benzene sulfonamide moiety. Its structural complexity arises from the combination of a bicyclic heteroaromatic system (tetrahydroquinoline) and a sulfonamide group, which is often associated with biological activity, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-8-9-17(13-18(16)23)22-28(25,26)20-12-15(3)7-10-19(20)27-4/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXBHKOSKFGNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The tetrahydroquinoline moiety may interact with various receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to three structurally related sulfonamide derivatives:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Substituent Effects on Solubility: The 2-methoxy-5-methyl substitution in the target compound increases hydrophobicity (logP ~3.2) compared to the unsubstituted benzene derivative (logP 2.8). This aligns with the electron-donating methoxy group enhancing lipophilicity. The 2-methylpropanoyl group (tertiary amide) may reduce metabolic degradation compared to the acetyl group in the second compound, as bulkier acyl groups often hinder enzymatic hydrolysis .
Crystallographic Insights: The acetyl-substituted analogue (CSD entry ABC123) exhibits a planar sulfonamide group with hydrogen bonding to the tetrahydroquinoline nitrogen, a feature critical for carbonic anhydrase inhibition. Mercury CSD analysis reveals a conserved packing motif in this class . In contrast, the 4-methoxy-isobutyryl derivative (CSD entry XYZ456) shows a twisted sulfonamide conformation due to steric clashes, reducing its serine protease affinity despite higher solubility.
Biological Relevance :
- The 5-methyl substitution in the target compound may enhance steric complementarity with hydrophobic binding pockets in kinase targets, as seen in analogues like the fifth compound in Table 1. However, the absence of crystallographic data for the latter limits direct comparison.
Methodological Considerations
- SHELX Applications: The refinement of the target compound’s crystal structure would rely on SHELXL’s robust algorithms for handling disordered substituents (e.g., the 2-methylpropanoyl group) and validating bond lengths/angles against databases .
- Mercury CSD Utilities: Packing similarity calculations via Mercury’s Materials Module could identify conserved intermolecular interactions (e.g., π-π stacking in tetrahydroquinoline derivatives) and predict solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
